tert-butylN-[2-(3-aminopropoxy)ethyl]carbamatehydrochloride
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Overview
Description
tert-butyl N-[2-(3-aminopropoxy)ethyl]carbamate hydrochloride: is an organic compound with the molecular formula C11H24ClN2O3. It is commonly used in organic synthesis, particularly as a protecting group for amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in peptide synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(3-aminopropoxy)ethyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3-aminopropyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-butyl N-[2-(3-aminopropoxy)ethyl]carbamate hydrochloride can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Deprotection: Trifluoroacetic acid or hydrochloric acid in dichloromethane.
Major Products Formed:
Substitution: Various substituted carbamates depending on the nucleophile used.
Deprotection: Free amines and tert-butyl alcohol.
Scientific Research Applications
Chemistry:
- Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group .
- Employed in the synthesis of complex organic molecules where selective protection and deprotection of functional groups are required .
Biology and Medicine:
- Utilized in the development of pharmaceuticals where selective protection of amine groups is necessary during multi-step synthesis .
- Investigated for its potential use in drug delivery systems due to its stability and ease of removal .
Industry:
Mechanism of Action
The primary mechanism of action for tert-butyl N-[2-(3-aminopropoxy)ethyl]carbamate hydrochloride involves its role as a protecting group. The tert-butyl carbamate group protects the amine functionality from unwanted reactions during synthetic processes. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions, revealing the free amine .
Comparison with Similar Compounds
- tert-butyl N-(3-bromopropyl)carbamate
- tert-butyl N-(2-oxoethyl)carbamate
- tert-butyl N-(3-aminopropyl)carbamate
Comparison:
- Stability: tert-butyl N-[2-(3-aminopropoxy)ethyl]carbamate hydrochloride is more stable under a variety of conditions compared to some similar compounds.
- Ease of Removal: The tert-butyl carbamate group is easily removed under mild acidic conditions, making it more convenient for use in multi-step syntheses .
- Versatility: This compound is versatile in its applications, ranging from peptide synthesis to industrial polymer production .
Properties
Molecular Formula |
C10H23ClN2O3 |
---|---|
Molecular Weight |
254.75 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-aminopropoxy)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C10H22N2O3.ClH/c1-10(2,3)15-9(13)12-6-8-14-7-4-5-11;/h4-8,11H2,1-3H3,(H,12,13);1H |
InChI Key |
LMLILWVITPZXFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCCN.Cl |
Origin of Product |
United States |
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